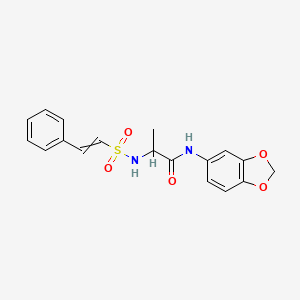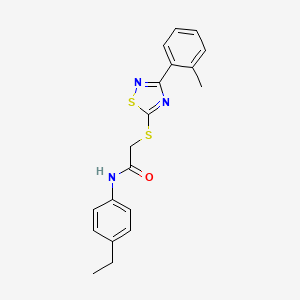
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-methylbenzamide is a complex organic compound that has gained attention in various scientific fields due to its unique structure and properties. This compound is characterized by its intricate molecular framework, featuring a dihydroisoquinoline core attached to a butynyl chain and a methylbenzamide group.
Preparation Methods
The synthesis of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-methylbenzamide generally involves several steps:
Synthetic Routes
: The preparation starts with the synthesis of 3,4-dihydroisoquinoline, followed by the attachment of a but-2-yn-1-yl group through an alkylation reaction. The final step involves the formation of the 2-methylbenzamide group.
Reaction Conditions
: These reactions typically require specific conditions, such as the use of strong bases (e.g., sodium hydride) and catalysts (e.g., palladium) under an inert atmosphere (e.g., nitrogen) to ensure the integrity of the molecular structure.
Industrial Production Methods
: While detailed industrial methods are not widely published, the process likely involves scalable reactions optimized for yield and purity, employing continuous flow reactors and advanced purification techniques like column chromatography.
Chemical Reactions Analysis
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-methylbenzamide can undergo various chemical reactions:
Oxidation and Reduction
: The dihydroisoquinoline core can be oxidized to form quinolines, while reduction reactions can yield tetrahydroisoquinoline derivatives.
Substitution Reactions
: The aromatic ring in the benzamide group can participate in electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine) under controlled temperature and pressure conditions.
Major Products Formed
: These reactions produce a variety of derivatives, including halogenated benzamides, hydroxylated quinolines, and substituted dihydroisoquinolines.
Scientific Research Applications
This compound's diverse properties make it valuable in several research areas:
Chemistry
: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology
: Investigated for its potential role as a modulator of biological pathways, influencing cellular processes such as signaling and gene expression.
Medicine
: Explored for therapeutic applications, including as a potential drug candidate for treating neurological disorders due to its ability to interact with specific molecular targets.
Industry
: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism by which N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-methylbenzamide exerts its effects involves several molecular targets and pathways:
Molecular Targets
: This compound can bind to enzymes and receptors, altering their activity and influencing downstream signaling pathways.
Pathways Involved
: It may interact with pathways related to neurotransmission, inflammation, and cellular metabolism, leading to a broad range of biological effects.
Comparison with Similar Compounds
Compared to other compounds with similar structures, N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-methylbenzamide exhibits unique features:
Uniqueness
: The combination of a dihydroisoquinoline core and a but-2-yn-1-yl group, along with the benzamide moiety, confers distinctive chemical and biological properties.
Similar Compounds
: Similar compounds include dihydroisoquinolines, but-2-yn-1-yl derivatives, and benzamides, each with their own specific characteristics and applications. Notable examples are 2-phenylbenzamide and 3,4-dihydroisoquinoline derivatives, which have been studied for their pharmacological properties.
This compound stands out due to its versatile applications and the potential for further research into its properties and uses.
Properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-17-8-2-5-11-20(17)21(24)22-13-6-7-14-23-15-12-18-9-3-4-10-19(18)16-23/h2-5,8-11H,12-16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOPDBDTJUSKOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC#CCN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-cyclopropyl-5-[4-(trifluoromethoxy)benzenesulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B2856813.png)
![2,4-dimethoxy-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2856815.png)

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2856818.png)

![3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide](/img/structure/B2856820.png)



![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2856826.png)
![7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/new.no-structure.jpg)
![7-Chloro-N-(o-tolyl)thiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B2856830.png)
![2-Mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B2856833.png)

